molecular formula C16H25NO2 B4410058 {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol

{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol

Cat. No. B4410058
M. Wt: 263.37 g/mol
InChI Key: CZBXPEUZZDHGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. MPMP belongs to the class of compounds known as beta blockers, which are commonly used to treat various cardiovascular diseases.

Mechanism of Action

{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol acts as a beta blocker by binding to beta-adrenergic receptors and inhibiting the action of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, this compound reduces the workload of the heart and decreases blood pressure, making it an effective treatment for hypertension and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta blocker. By reducing heart rate and blood pressure, this compound can improve cardiac function and reduce the risk of cardiovascular events. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to block beta-adrenergic receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol in lab experiments is its well-established mechanism of action as a beta blocker. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other beta blockers, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol. One area of interest is its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects. Another area of interest is the development of more potent and selective beta blockers based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cardiovascular diseases.

Scientific Research Applications

{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol has been extensively studied for its potential application in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-18/h2-3,5-6,14,18H,4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXPEUZZDHGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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